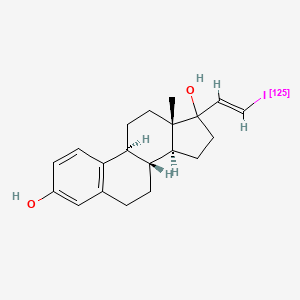

17alpha-Iodovinylestradiol

Description

Properties

CAS No. |

82123-96-4 |

|---|---|

Molecular Formula |

C20H25IO2 |

Molecular Weight |

422.3 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-17-[(E)-2-(125I)iodanylethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H25IO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h3,5,10-12,16-18,22-23H,2,4,6-9H2,1H3/b11-10+/t16-,17-,18+,19+,20?/m1/s1/i21-2 |

InChI Key |

DQQMDOLPKAVVIE-HASHYOOPSA-N |

SMILES |

CC12CCC3C(C1CCC2(C=CI)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(/C=C/[125I])O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2(C=CI)O)CCC4=C3C=CC(=C4)O |

Synonyms |

(17alpha)-isomer of 17 alpha-iodovinylestradiol 17 alpha-iodovinylestradiol 17-IV-estradiol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and pharmacological differences between IVE and related steroidal compounds.

Table 1: Comparative Analysis of 17alpha-Iodovinylestradiol and Analogous Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Estrogen Receptor Binding (IC₅₀) | Primary Applications |

|---|---|---|---|---|---|

| 17alpha-Iodovinylestradiol | C₁₈H₂₁IO₂ | 396.27 | 17α-iodovinyl substitution | ~1.2 nM (ERα/ERβ) | Radiopharmaceutical imaging/therapy |

| 17alpha-Estradiol | C₁₈H₂₄O₂ | 272.38 | 17α-hydroxyl group | ~25-fold weaker than 17β-estradiol | Androgenetic alopecia treatment |

| Ethinylestradiol | C₂₀H₂₄O₂ | 296.40 | 17α-ethynyl group | 0.1–0.5 nM (ERα) | Oral contraceptives, hormone therapy |

| 5-Androstenediol | C₁₉H₃₀O₂ | 290.44 | Androstane backbone with 3β,17β-diol groups | Weak ER binding | Precursor to testosterone/estrogens |

| 17-Iodo-3-O-methyl Estratetraenol | C₁₉H₂₃IO | 394.29 | 17-iodo and 3-O-methyl modifications | Data unavailable | Intermediate in steroid synthesis |

Structural and Functional Differences

17alpha-Iodovinylestradiol vs. 17alpha-Estradiol :

While both share a 17α modification, IVE’s iodovinyl group enhances radiolabeling efficiency, unlike 17alpha-estradiol’s hydroxyl group. 17alpha-Estradiol exhibits 25-fold lower ER binding than its β-isomer and is primarily used topically (0.02–0.1% formulations) to inhibit 5α-reductase in hair follicles . In contrast, IVE’s iodine atom enables its use in nuclear medicine for tumor localization .- IVE vs. Ethinylestradiol: Ethinylestradiol’s 17α-ethynyl group increases metabolic stability and oral bioavailability, making it a cornerstone of contraceptive pills. It binds ERα with nanomolar affinity (IC₅₀: 0.1–0.5 nM), comparable to IVE, but lacks iodine’s diagnostic utility. Ethinylestradiol also carries carcinogenic risks (GHS Category 1A) and aquatic toxicity .

IVE vs. 5-Androstenediol :

5-Androstenediol is an androstane-derived hormone precursor with minimal direct ER interaction. Unlike IVE, it serves as a biosynthetic intermediate for sex hormones rather than a therapeutic agent .

Pharmacokinetic and Clinical Profiles

- However, its bulky halogenation reduces membrane permeability compared to ethinylestradiol, necessitating intravenous administration in imaging applications .

- Therapeutic vs. Diagnostic Use: IVE’s radiopharmaceutical role contrasts with ethinylestradiol’s systemic hormonal effects and 17alpha-estradiol’s localized anti-androgenic action.

- Safety and Toxicity: Ethinylestradiol’s carcinogenicity and reproductive toxicity limit its long-term use , whereas IVE’s targeted delivery minimizes systemic exposure. 17alpha-Estradiol’s topical application reduces systemic absorption, mitigating estrogenic side effects .

Preparation Methods

Synthesis of Tributylstannylvinylestradiol

Estrone acetate undergoes palladium-catalyzed coupling with tetramethyltin to introduce the 2,4-dimethyl groups, followed by stannylation at the 17α position. This step achieves an overall yield of 30% for the unlabeled stannyl precursor. The stannyl group’s stability allows long-term storage, facilitating on-demand radiolabeling.

Radioiodination and Purification

The stannyl precursor reacts with no-carrier-added sodium [¹²⁵I]iodide in the presence of hydrogen peroxide and acetic acid, yielding 17α-E-[¹²⁵I]iodovinylestradiol. Reversed-phase chromatography ensures >98% radiochemical purity, with HPLC analysis confirming the absence of UV-active contaminants. This method’s simplicity and high yield (40–60%) make it ideal for clinical radiopharmaceutical production.

Modified Radiochemical Approaches for Enhanced Specific Activity

Recent modifications aim to improve specific activity and reduce carrier iodine contamination. Seitz et al. replaced iodine monochloride with sodium iodide and Chloramine-T in a THF/phosphate buffer (pH 7.0), achieving 50% radiochemical yield for no-carrier-added 17α-[¹²⁵I]iodovinylestradiol derivatives. The 3-acetyl-protected intermediates further enhanced reaction efficiency, yielding products with 2,200 Ci/mmol specific activity.

Comparative Analysis of Derivatives

Derivatization at the 11β position, such as 11β-methoxy substitution, significantly improves target tissue accumulation. Biodistribution studies in immature rats showed that 11β-methoxy-17α-[¹²⁵I]iodovinylestradiol achieved uterus-to-blood ratios of 19:1 at 1 hour post-injection, outperforming non-methoxylated analogs.

Reaction Optimization and Yield Comparison

The table below summarizes key parameters from representative studies:

Challenges and Practical Considerations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 17alpha-Iodovinylestradiol, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves iodination of vinylestradiol precursors using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Purification is achieved via high-performance liquid chromatography (HPLC) with UV detection, followed by characterization using nuclear magnetic resonance (NMR; H and C) and high-resolution mass spectrometry (HRMS). Purity (>95%) is validated via reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution .

Q. Which analytical techniques are recommended for quantifying 17alpha-Iodovinylestradiol in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity (limit of detection: ~0.1 ng/mL). Sample preparation involves solid-phase extraction (SPE) using C18 cartridges, with deuterated estradiol as an internal standard. Calibration curves (1–100 ng/mL range) should account for matrix effects observed in plasma or tissue homogenates .

Q. How can researchers assess the stability of 17alpha-Iodovinylestradiol under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity (40–75% RH), and temperatures (4°C, 25°C, 40°C) over 1–6 months. Monitor degradation via HPLC-UV and confirm structural changes using Fourier-transform infrared spectroscopy (FTIR). Stability criteria include <5% degradation and absence of new peaks .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported receptor-binding affinities of 17alpha-Iodovinylestradiol?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, incubation time). Use standardized competitive binding assays with human estrogen receptor-alpha (ERα) transfected cells. Include positive controls (e.g., 17β-estradiol) and validate results via radioligand displacement (IC values) and transcriptional activation assays (luciferase reporter systems). Perform triplicate experiments with statistical meta-analysis (e.g., random-effects model) .

Q. How does 17alpha-Iodovinylestradiol’s environmental persistence compare to natural estrogens, and what detection methods are suitable for field studies?

- Methodological Answer : Compare half-lives in aqueous systems (pH 7–9) using OECD 308 guidelines. Employ liquid-liquid extraction followed by LC-MS/MS with electrospray ionization (ESI). Field detection in wastewater requires isotopically labeled analogs (e.g., C-17alpha-Iodovinylestradiol) to correct for matrix interference. Environmental concentrations correlate with estrogenic activity in yeast estrogen screen (YES) assays .

Q. What in vitro models best elucidate the metabolic pathways of 17alpha-Iodovinylestradiol?

- Methodological Answer : Use primary human hepatocytes or S9 fractions with NADPH cofactors. Identify phase I metabolites (oxidation, deiodination) via ultra-high-performance LC (UHPLC)-QTOF-MS and phase II conjugates (glucuronidation) using β-glucuronidase hydrolysis. Compare results to computational predictions (e.g., CYP450 docking simulations) .

Q. How can researchers address variability in pharmacokinetic data across species for 17alpha-Iodovinylestradiol?

- Methodological Answer : Conduct allometric scaling using plasma concentration-time profiles from rodents, canines, and primates. Adjust for species-specific differences in hepatic clearance (microsomal stability assays) and protein binding (equilibrium dialysis). Validate models via physiologically based pharmacokinetic (PBPK) simulations (e.g., Simcyp software) .

Data Presentation Guidelines

- Tables : Include means ± SD, p-values (ANOVA/Tukey post-hoc), and effect sizes. Label axes in figures clearly (e.g., "ERα Activation (%) vs. Log[Concentration]") .

- Reproducibility : Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials with detailed metadata (instrument parameters, software versions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.